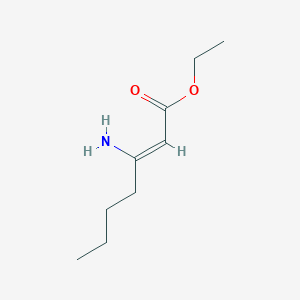

Ethyl3-aminohept-2-enoate

Description

Significance of α,β-Unsaturated β-Amino Esters in Modern Organic Synthesis

α,β-Unsaturated β-amino esters, also known as β-enaminoesters, are a class of organic compounds that have garnered significant attention from the scientific community. rsc.org These compounds are recognized as valuable and versatile building blocks in the field of modern organic synthesis. researchgate.netresearchgate.net Their importance stems from their unique chemical structure, which allows them to participate in a wide array of chemical reactions to form more complex molecules. rsc.orgresearchgate.net

The utility of α,β-unsaturated β-amino esters is demonstrated by their application in the synthesis of a variety of nitrogen-containing compounds. researchgate.net They are key intermediates in the creation of numerous heterocyclic and benzenoid compounds. acs.org Examples of these include amino-furanones, indoles, oxazoles, pyrazoles, pyridines, dihydropyridines, pyrimidineones, pyrroles, and quinolines. acs.org Furthermore, these esters are integral to the synthesis of various natural products and pharmaceuticals that exhibit a broad spectrum of biological activities. rsc.orgresearchgate.net Their role as synthons, or synthetic building blocks, makes them indispensable tools for organic chemists in the development of new and complex molecular architectures. rsc.org

The significance of these compounds is also highlighted by the continuous development of new and efficient methods for their synthesis. organic-chemistry.org Research in this area focuses on creating environmentally friendly and atom-economical processes, such as sonochemical Blaise reactions and multicomponent reactions. researchgate.netorganic-chemistry.org These advancements underscore the ongoing relevance and importance of α,β-unsaturated β-amino esters in contemporary organic chemistry.

Overview of Key Structural Features and Reactivity Potential of the Enaminoester Scaffold

The enaminoester scaffold is characterized by a unique arrangement of functional groups that dictates its reactivity. researchgate.net This structure consists of an amine group and an ester group attached to a carbon-carbon double bond, creating a conjugated system. researchgate.net Specifically, an electron-donating amino group and an electron-withdrawing ester group are linked at opposite ends of the C=C double bond. researchgate.net This arrangement results in a molecule with multiple reactive sites, making it a highly versatile building block in organic synthesis. researchgate.net

The reactivity of the enaminoester scaffold is a direct consequence of this electronic push-pull system. The nitrogen atom of the amino group can act as a nucleophile, while the carbon atoms of the double bond and the carbonyl group of the ester can act as electrophiles. This dual reactivity allows enaminoesters to participate in a variety of chemical transformations. researchgate.netbohrium.com

Key reactions involving enaminoesters include:

Annulation Reactions: Enaminoesters can be used to construct various aromatic and non-aromatic heterocyclic rings. bohrium.com

Michael Additions: The β-carbon of the unsaturated system is susceptible to nucleophilic attack, a classic example of a Michael reaction. organic-chemistry.org

Cycloadditions: The double bond can participate in cycloaddition reactions to form cyclic compounds.

C-N Bond Transformations: The alkenyl C-N bond can be cleaved and transformed in various reactions. bohrium.com

Alkylation and Acylation: The nitrogen atom and the α-carbon can be alkylated or acylated.

The specific reactivity of an enaminoester can be tuned by modifying the substituents on the nitrogen atom and the ester group. This adaptability further enhances their utility as synthetic intermediates.

Academic Research Context and Relevance of Ethyl 3-aminohept-2-enoate

Ethyl 3-aminohept-2-enoate is a specific example of an α,β-unsaturated β-amino ester. While detailed research focusing solely on this particular compound is not extensively documented in the provided search results, its relevance can be inferred from the broader context of enaminoester chemistry and related structures.

The synthesis of similar α,β-unsaturated esters, such as ethyl (R,E)-4-(but-3-en-1-yl(tert-butoxycarbonyl)amino)hept-2-enoate, has been described in the literature, highlighting the interest in this class of compounds for constructing nitrogen-containing heterocycles. acs.org Furthermore, the general synthesis of β-amino-α,β-unsaturated esters via methods like the sonochemical Blaise reaction has been a subject of academic study, aiming for more efficient and high-yielding processes. organic-chemistry.org

The reactivity of the enaminoester scaffold, as discussed previously, provides a framework for understanding the potential synthetic applications of ethyl 3-aminohept-2-enoate. It can be presumed to undergo similar reactions to other enaminoesters, serving as a precursor for various heterocyclic and acyclic compounds. The heptenoate chain would introduce a specific lipophilic character to the resulting molecules.

While specific research findings on ethyl 3-aminohept-2-enoate are limited in the provided results, its structural similarity to other well-studied enaminoesters places it firmly within the academic research context of developing novel synthetic methodologies and constructing complex molecular targets.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl (Z)-3-aminohept-2-enoate |

InChI |

InChI=1S/C9H17NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h7H,3-6,10H2,1-2H3/b8-7- |

InChI Key |

SKOURRNNESBPHU-FPLPWBNLSA-N |

Isomeric SMILES |

CCCC/C(=C/C(=O)OCC)/N |

Canonical SMILES |

CCCCC(=CC(=O)OCC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Aminohept 2 Enoate Derivatives

Direct Synthetic Routes to Enaminoesters

Direct synthetic approaches aim to construct the enaminoester skeleton in a single key step from readily available precursors. These methods are often favored for their atom economy and operational simplicity.

Condensation Reactions with Carbonyl Precursors and Amine Components

The most direct and widely employed method for synthesizing β-enaminoesters is the condensation reaction between a β-ketoester and an amine. scielo.org.zaresearchgate.net This reaction, often referred to as an amination of β-ketoesters, typically involves the reaction of ethyl 3-oxoheptanoate with ammonia (B1221849) or a primary amine. uliege.becem.com The process can be promoted by various catalysts under different conditions to improve yield and selectivity.

Several catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, calcium trifluoroacetate (B77799) (Ca(CF3COO)2) has been shown to be an effective catalyst for the reaction of β-ketoesters with primary amines under solvent-free conditions at room temperature, leading to high yields of the corresponding enamine derivatives. researchgate.net Similarly, tetrabutylammonium (B224687) bromide (TBAB) serves as an inexpensive and efficient catalyst for the rapid conversion of β-ketoesters to β-enaminoesters in a solvent-free environment at ambient temperature. scielo.org.za Other methods include the use of cobalt(II) chloride as a catalyst in solvent-free conditions and the application of ultrasound in the presence of acetic acid to drive the reaction. uliege.beorganic-chemistry.org

| Catalyst | Precursors | Conditions | Yield | Reference |

| Ca(CF3COO)2 | β-ketoester, primary amine | Solvent-free, room temp. | High | researchgate.net |

| TBAB (10 mol%) | β-ketoester, amine | Solvent-free, 25 °C | High | scielo.org.za |

| CoCl2 | Ethyl acetoacetate, 2,4,6-trimethyl-phenylamine | Solvent-free, room temp. | 75% | uliege.be |

| Acetic Acid (0.1 eq) | β-ketoester, amine | Solvent-free, ultrasound | Good | organic-chemistry.org |

| [(PPh3)AuCl]/AgOTf | 1,3-dicarbonyl, primary amine | Solvent-free, room temp. | Good to Excellent | researchgate.net |

Metal-Catalyzed Coupling and Functionalization Strategies

Transition metal catalysis offers powerful and versatile strategies for the synthesis of enaminoesters, often providing access to products that are difficult to obtain through traditional condensation methods. mdpi.commdpi.com These reactions can involve various metals, including gold, palladium, copper, and manganese, to facilitate C-N bond formation. researchgate.netnih.govresearchgate.net

A combination of [(PPh3)AuCl]/AgOTf has been developed as an efficient catalytic system for the synthesis of β-enaminoesters from 1,3-dicarbonyl compounds and primary amines under solvent-free conditions. researchgate.net Palladium catalysts are also widely used; for example, a mild Pd-catalyzed oxidative coupling of aromatic primary amines and alkenes under molecular oxygen provides a route to (Z)-enamines with excellent regio- and stereoselectivity. organic-chemistry.org Furthermore, palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with amides can produce Z-enamides stereoselectively. organic-chemistry.org

Copper-catalyzed multicomponent reactions provide another avenue. For instance, a Cu-catalyzed three-component reaction of alkynes, 2-[(amino)methylene]malononitriles, and sulfonyl azides has been used to synthesize substituted pyridines, showcasing the utility of enamine-type precursors in complex molecule synthesis. nih.gov

| Metal Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| [(PPh3)AuCl]/AgOTf | Amination | 1,3-Dicarbonyls, Amines | Solvent-free, low catalyst loading | researchgate.net |

| Palladium | Oxidative Coupling | Aromatic Amines, Alkenes | O2 as oxidant, high regio- and stereoselectivity for (Z)-enamines | organic-chemistry.org |

| Palladium | Hydroamidation | Terminal Alkynes, Amides | Stereoselective synthesis of Z-enamides | organic-chemistry.org |

| Copper | Multicomponent Reaction | Alkynes, Amines, Azides | Synthesis of complex heterocycles | nih.gov |

| Rhodium(III) | C-H Activation | Arylnitrones, Diazo Compounds | [3+3] cyclization to form 4-quinolones | mdpi.com |

Indirect Synthesis via Precursor Modification

Indirect methods involve the multi-step synthesis of the target enaminoester, where key structural features such as the alkene geometry or stereocenters are established through modification of a precursor molecule.

Stereoselective Alkene Formation and Functionalization

The stereochemistry of the C=C double bond in enaminoesters is a critical feature that can be controlled through various olefination reactions. Classic methods like the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, can be employed to form the alkene backbone prior to the introduction of the amino group. The Horner-Wadsworth-Emmons reaction, a variation using phosphonate (B1237965) esters, is particularly valuable for its high stereoselectivity in producing E-alkenes.

More advanced strategies include the tunable stereoselective synthesis of alkenes from N-sulfonyl imines and nonstabilized phosphonium ylides, which can afford either Z- or E-isomers with high selectivity (>99:1). rsc.org Additionally, copper-catalyzed hydroalkylation of terminal alkynes offers a method to create disubstituted E-alkenes with excellent regio- and diastereospecificity by forming a new C-C bond while setting the alkene stereochemistry. nih.gov Alkene difunctionalization, which introduces two different functional groups across a double bond, is an emerging strategy for the stereoselective synthesis of complex amines from simple alkenes. rsc.org

Transformations from Related Enone and Enol Derivatives

β-Enaminoesters can be synthesized by the chemical transformation of closely related precursors such as β-enones (vinylogous amides) or enol derivatives. researchgate.netacs.org Enones can act as electrophilic acceptors for Michael additions, which can be a key step in building more complex molecular scaffolds. researchgate.net

A versatile strategy involves the conversion of a ketone to an enol triflate using reagents like the Comins' reagent. sci-hub.se This enol triflate can then serve as a precursor in metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed amination of the enol triflate derived from a β-ketoester would yield the corresponding β-enaminoester. This approach allows for the introduction of the amino group under conditions that might be incompatible with direct condensation methods.

Asymmetric Synthesis and Stereochemical Control

The synthesis of chiral β-enaminoesters is of great importance, as these compounds are precursors to enantiopure biologically active molecules. researchgate.netuasz.sn Asymmetric synthesis can be achieved by employing chiral starting materials, chiral auxiliaries, or chiral catalysts.

One common strategy is the condensation of a β-ketoester with a chiral amine. For example, the condensation of ethyl 2-methylacetoacetate (B1246266) with pure (S)-1-phenylethylamine quantitatively yields a chiral β-enaminoester with a pure Z geometry, stabilized by an intramolecular hydrogen bond. uasz.sn This chiral enaminoester can then be used in subsequent diastereoselective reactions, such as asymmetric Michael additions, to construct quaternary carbon centers with a high degree of stereocontrol. uasz.sn The use of Lewis acids like zinc chloride can influence the reactivity and selectivity of these Michael reactions. uasz.sn

Catalytic asymmetric methods are also being developed. Chiral halonium salts, which act as halogen-bond donors, have been used as powerful asymmetric catalysts in the Mannich reaction to produce β-amino cyanoesters with contiguous stereocenters in high yields and with up to 86% enantiomeric excess (ee). beilstein-journals.org Another approach involves the Yb(OTf)3-catalyzed domino reaction of donor-acceptor cyclopropanes with malononitriles, which proceeds through a decarboxylative tautomerization to yield highly functionalized carbocyclic β-enaminoesters bearing an all-carbon quaternary stereocenter in diastereomerically pure form. acs.org

| Chiral β-Enaminoester (from) | Michael Acceptor | Lewis Acid | Product Diastereomeric/Enantiomeric Excess (de/ee) | Reference |

| (S)-1-phenylethylamine | Methyl acetoxyacrylate | None | de, ee ≥ 95% | uasz.sn |

| (S)-1-phenylethylamine | Methyl acetamidoacrylate | None | de, ee ≥ 95% | uasz.sn |

| (S)-1-phenylethylamine | Phenyl vinyl sulfone | None | 94% ee | uasz.sn |

| (S)-1-phenylethylamine | Benzyl acrylate | None | 84% ee | uasz.sn |

| (S)-1-phenylethylamine | Various olefins | ZnCl2 | Varied reactivity and selectivity | uasz.sn |

Chiral Catalyst-Mediated Enantioselective Approaches

The creation of chiral centers with high enantioselectivity is a primary goal in pharmaceutical and fine chemical synthesis. For derivatives of ethyl 3-aminohept-2-enoate, where the amine or the α-position can be stereogenic, chiral catalysts are instrumental. These approaches primarily involve organocatalysis and transition-metal catalysis.

Organocatalysis: Chiral Brønsted acids and bases have emerged as powerful tools. For instance, chiral phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) can effectively catalyze the addition of amines to β-ketoesters, protonating the intermediate enamine in a stereocontrolled fashion. Similarly, bifunctional catalysts like thiourea (B124793) derivatives are used in asymmetric Mannich reactions to produce chiral β-amino esters with excellent enantiomeric excesses (ee). These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, guiding the reaction pathway to favor one enantiomer.

Transition-Metal Catalysis: Complexes of metals such as rhodium, ruthenium, palladium, and gold with chiral ligands are widely used for the asymmetric hydrogenation of N-acyl-β-enaminoacrylates, which are precursors to chiral β-amino acids. While this is a common route, direct catalytic asymmetric synthesis is also pursued. For example, gold(I)/silver(I) catalyst systems have been shown to be effective in enamination reactions, and incorporating chiral ligands into these systems offers a pathway to enantioselectivity. nih.gov

Table 1: Examples of Chiral Catalyst Systems for β-Enaminoester Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Typical ee (%) |

|---|---|---|---|

| Organocatalyst | BINOL-derived Phosphoric Acid | Enantioselective Enamination | 85-95% |

| Organocatalyst | Thiourea Derivative | Asymmetric Mannich Reaction | up to 99% |

| Metal Catalyst | Rh(I) with Chiral Phosphine Ligand | Asymmetric Hydrogenation | >95% |

| Metal Catalyst | Au(I)/Ag(I) with Chiral Ligand | Enantioselective Enamination | 70-90% |

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis relies on the influence of a pre-existing stereocenter within the substrate to direct the formation of a new stereocenter. This method is particularly effective for producing derivatives of ethyl 3-aminohept-2-enoate with multiple chiral centers.

This control can be achieved by using a chiral starting material, such as a chiral amine or a chiral β-ketoester. When a chiral amine reacts with ethyl 3-oxoheptanoate, the chirality of the amine can direct the stereochemical outcome of subsequent transformations. For example, the reduction of the enamine double bond can be highly diastereoselective. The existing stereocenter on the nitrogen atom sterically hinders one face of the molecule, forcing the reducing agent (e.g., a hydride) to attack from the less hindered face, resulting in a high diastereomeric ratio (dr) of the product. Similarly, starting with an optically active β-ketoester containing a chiral center at a different position allows for the controlled synthesis of diastereomerically enriched products.

Control of Z/E Isomerism in α,β-Unsaturated Ester Synthesis

The geometry of the carbon-carbon double bond in α,β-unsaturated esters like ethyl 3-aminohept-2-enoate is critical, as Z and E isomers can have different physical properties and reactivity. The direct condensation of ethyl 3-oxoheptanoate with a primary amine typically yields the Z-isomer as the major product. This preference is due to the formation of a stable six-membered intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen.

However, controlling and selectively synthesizing the less stable E-isomer or influencing the Z/E ratio can be achieved through several methods:

Catalysis: Acid or base catalysis can influence the isomer ratio. Acid catalysis can selectively form either E or Z isomers depending on the choice of solvent and reaction conditions. organic-chemistry.org

Reaction Conditions: The choice of solvent can disrupt the intramolecular hydrogen bonding that stabilizes the Z-isomer, potentially increasing the proportion of the E-isomer.

Specific Synthetic Routes: While direct condensation favors the Z-isomer, other synthetic routes like the Wittig reaction or Horner-Wadsworth-Emmons olefination can be tuned to favor either the E or Z isomer depending on the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions. Kinetically controlled cross-metathesis reactions have also been developed to selectively generate (Z)-α,β-unsaturated esters.

Green Chemistry Principles in Enaminoester Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on reducing environmental impact through greener methodologies. The synthesis of enaminoesters is increasingly being adapted to align with these principles.

Solvent-Free and Mechanochemical Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. The synthesis of β-enaminoesters is highly amenable to solvent-free conditions.

Mechanochemistry: This involves grinding solid reactants together, often with a catalytic amount of a substance, in a mortar and pestle or a ball mill. scielo.org.za This technique has been successfully applied to the synthesis of β-enaminoesters from β-ketoesters and amines using catalysts like cyanuric chloride or tetrabutylammonium bromide (TBAB). scielo.org.zasid.ir These reactions are often rapid, occurring at room temperature and giving high yields. scielo.org.zasid.ir

Microwave Irradiation: Solvent-free reactions can be accelerated using microwave energy. For example, the condensation of β-ketoesters and amines catalyzed by aluminum phosphate (B84403) (AlPO4) under microwave irradiation can be completed in minutes with excellent yields. sapub.org

Table 2: Solvent-Free Methods for β-Enaminoester Synthesis

| Method | Catalyst | Conditions | Reaction Time | Typical Yield (%) | Ref |

|---|---|---|---|---|---|

| Grinding | Cyanuric Chloride (2 mol%) | Room Temp | 5-15 min | 92-98% | sid.ir |

| Grinding | TBAB (10 mol%) | Room Temp | 10-25 min | 85-95% | scielo.org.za |

| Microwave | AlPO4 | 60 W | 2-7 min | 88-97% | sapub.org |

| Stirring | [(PPh3)AuCl]/AgOTf (1 mol%) | Room Temp | 0.1-8 h | 85-98% | nih.gov |

Application of Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysts are employed in enaminoester synthesis, each offering distinct advantages in the context of green chemistry.

Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture). Their primary advantage is the ease of separation from the reaction mixture (e.g., by simple filtration) and their potential for reuse, which reduces waste and cost. Examples used in enaminoester synthesis include natural phosphate (NP), aluminum phosphate (AlPO4), and mixed metal oxides like ZnAl2O4@ZnO. sapub.orgiiste.orgiiste.orgidsi.mdresearcher.lifeajchem-a.com These catalysts are often inexpensive, stable, and can promote reactions under mild, solvent-free conditions. iiste.orgidsi.md

Homogeneous Catalysis: These catalysts are soluble in the reaction medium. While their separation can be more complex, they often exhibit higher activity and selectivity because the active sites are readily accessible. Examples include gold(I)/silver(I) complexes and various Lewis acids like InBr3 or Sc(OTf)3. nih.govrsc.org Efforts in green chemistry focus on developing methods to recover and reuse these valuable catalysts, such as by anchoring them to soluble polymers or using biphasic systems.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of how efficiently a chemical process converts starting materials into the desired product. beeindia.gov.inwikipedia.org The ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product.

The most common method for synthesizing ethyl 3-aminohept-2-enoate and its derivatives is the direct condensation of a β-ketoester (ethyl 3-oxoheptanoate) with an amine. This reaction is highly atom-economical as the only byproduct is a small, benign molecule: water.

CH₃(CH₂)₃COCH₂COOEt + R-NH₂ → CH₃(CH₂)₃C(NHR)=CHCOOEt + H₂O

Waste minimization strategies focus on a holistic view of the production process. beeindia.gov.inanis-trend.comrepec.org For enaminoester synthesis, this includes:

Source Reduction: Using highly efficient and selective catalysts to minimize the formation of side products. anis-trend.com

Process Optimization: Employing solvent-free or mechanochemical methods to eliminate solvent waste and reduce energy consumption. scielo.org.zasapub.organis-trend.com

Recycling: Using recyclable heterogeneous catalysts or developing methods to recover homogeneous catalysts. idsi.mdrsc.org By combining a highly atom-economical reaction with green process conditions (solvent-free, recyclable catalyst), the synthesis of ethyl 3-aminohept-2-enoate derivatives can be performed with minimal environmental impact. rsc.orgbeeindia.gov.in

Elucidation of Chemical Reactivity and Reaction Mechanisms of Enaminoester Scaffolds

Reactivity of the Enamine Functionality

The enamine portion of Ethyl 3-aminohept-2-enoate is a key driver of its reactivity. Enamines are known as activated alkenes and possess a nucleophilic α-carbon, making them susceptible to attack by various electrophiles.

Nucleophilic Character in Addition Reactions

The nitrogen atom in the enamine functionality donates electron density to the double bond, increasing the nucleophilicity of the α-carbon. This makes enamines significantly more reactive towards electrophiles than simple alkenes. masterorganicchemistry.com This enhanced nucleophilicity allows enamines to participate in a variety of addition reactions. For instance, enamines can be readily alkylated by reacting them with alkyl halides. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism where the nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com

The general mechanism for the formation of an enamine involves the reaction of a ketone or aldehyde with a secondary amine. youtube.comyoutube.com This reaction is typically acid-catalyzed and proceeds through a series of steps including protonation of the carbonyl oxygen, nucleophilic attack by the amine, and subsequent dehydration. masterorganicchemistry.comyoutube.com The stability and reactivity of the resulting enamine can be influenced by the nature of the starting carbonyl compound and the secondary amine used. youtube.com

Electrophilic Substitution on Nitrogen

While the α-carbon of the enamine is the primary site of nucleophilic attack, the nitrogen atom can also undergo electrophilic substitution. However, protonation or reaction at the nitrogen is often a reversible process. masterorganicchemistry.com The basicity of the enamine nitrogen is a significant factor in these reactions. The geometry of the enamine is typically trigonal planar around the nitrogen, which maximizes the overlap of the nitrogen's p-orbital with the π-system of the double bond. masterorganicchemistry.com

Reactivity of the α,β-Unsaturated Ester System

The α,β-unsaturated ester functionality in Ethyl 3-aminohept-2-enoate provides additional reaction pathways. These compounds are characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, leading to electrophilic sites at both the carbonyl carbon and the β-carbon. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)

α,β-Unsaturated esters are excellent dienophiles in Diels-Alder reactions due to their electron-deficient nature, which can be further enhanced by Lewis acid catalysis. wikipedia.org These reactions are a powerful tool for the formation of six-membered rings.

Furthermore, these systems can participate in 1,3-dipolar cycloaddition reactions. For example, the reaction of β-functionalized ketones with nitrile oxides, catalyzed by an organocatalyst, can lead to the formation of 3,4,5-trisubstituted isoxazoles. rsc.org Similarly, the reaction of azoalkenes with 3-vinylindoles in the presence of a chiral phosphoric acid catalyst can yield functionalized 2,3-dihydropyrroles through a formal [3+2] cycloaddition. nih.gov These reactions demonstrate the versatility of the α,β-unsaturated system in constructing heterocyclic structures.

A study on the cycloaddition of heterocyclic azides with 2-cyanoacetamidines has shown an effective, base-catalyzed method for synthesizing diheterocyclic compounds linked by an amidine group. beilstein-journals.org This process involves a cycloaddition followed by a rearrangement to yield the final products. beilstein-journals.org

Electrophilic Additions to the Double Bond

The carbon-carbon double bond in α,β-unsaturated esters is susceptible to electrophilic attack. libretexts.orglibretexts.org The general mechanism involves the initial attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. savemyexams.com This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.orgsavemyexams.com

Common electrophiles that add to alkenes include hydrogen halides (HX) and halogens (X₂). libretexts.orgsavemyexams.com The addition of hydrogen halides to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. The reactivity can be influenced by the strength of the acid and the nucleophilicity of the counter-ion. libretexts.org

The reaction of α,β-unsaturated carbonyls with nucleophiles can occur via two main pathways: 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition, attack at the β-carbon). pressbooks.publibretexts.org Softer nucleophiles, such as enamines, cyanide ions, and amines, generally favor 1,4-addition. libretexts.org

Hydrogenation and Reduction Pathways

The double bond and the ester group of Ethyl 3-aminohept-2-enoate can be reduced through hydrogenation. Catalytic hydrogenation of the carbon-carbon double bond is a common and thermodynamically favorable reaction that results in a more stable alkane. libretexts.org This reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas. organic-chemistry.org The process usually occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org

The stability of the alkene can influence the heat of hydrogenation; more substituted (and thus more stable) alkenes release less heat upon hydrogenation. libretexts.org Various catalysts and conditions can be employed to achieve selective hydrogenation. For instance, palladium on carbon (Pd/C) is a common catalyst, and its activity can be modulated by the support and reaction conditions. organic-chemistry.orgbeilstein-journals.org

The ester group can also be reduced, typically to an alcohol. This reduction often requires stronger reducing agents than those used for the double bond. For example, the hydrogenation of ethyl acetate (B1210297) to ethanol (B145695) has been studied using Ni-based catalysts. nih.gov The reaction can proceed through intermediates like hemiacetals. nih.gov By-products can also be formed, such as through ester-exchange reactions. nih.gov

Below is a table summarizing the reactivity of Ethyl 3-aminohept-2-enoate:

| Functional Group | Reaction Type | Reagents/Conditions | Products |

| Enamine | Nucleophilic Addition | Alkyl Halides | α-Alkylated Enaminoester |

| Enamine | Electrophilic Substitution on N | Acids | Ammonium Salt (reversible) |

| α,β-Unsaturated Ester | Diels-Alder Cycloaddition | Dienes, Lewis Acids | Cyclohexene Derivatives |

| α,β-Unsaturated Ester | 1,3-Dipolar Cycloaddition | Nitrile Oxides, Azoalkenes | Isoxazoles, Dihydropyrroles |

| α,β-Unsaturated Ester | Electrophilic Addition | HX, X₂ | Halogenated Esters |

| α,β-Unsaturated Ester | Conjugate Addition (Michael) | Soft Nucleophiles (e.g., Enolates) | 1,4-Adducts |

| α,β-Unsaturated Ester | Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Saturated Ester (Ethyl 3-aminoheptanoate) |

| Ester | Reduction | Strong Reducing Agents (e.g., LiAlH₄) or specific catalysts | Amino Alcohol |

Intramolecular Cyclization and Rearrangement Processes

The structure of Ethyl 3-aminohept-2-enoate provides the necessary functionality for intramolecular reactions, leading to the formation of various cyclic structures. These processes are often triggered by the generation of a reactive intermediate, such as an enolate or an iminium ion, which then undergoes a ring-closing step.

Intramolecular Cyclization:

Intramolecular cyclization of β-enaminoesters is a powerful strategy for the synthesis of nitrogen-containing heterocycles. Depending on the reaction conditions and the specific substituents on the enaminoester backbone, a variety of ring systems can be accessed. For instance, the presence of a suitable electrophilic site at another position in the molecule can lead to cyclization via nucleophilic attack from the enamine nitrogen or the α-carbon.

One common pathway involves the cyclization of N-substituted β-enaminoesters. For example, N-propargyl β-enaminoesters can undergo base-catalyzed or metal-catalyzed intramolecular cyclization to yield highly substituted pyrroles and dihydropyridines. arkat-usa.org The mechanism often involves the initial formation of an allenyl intermediate or direct nucleophilic attack of the enamine onto the activated alkyne.

Another significant cyclization pathway is the iodine-promoted cyclization, which can lead to the formation of cyclic β-enamino esters and ketones. This type of reaction likely proceeds through an intramolecular iminium ion cyclization mechanism. Research has also demonstrated the domino ring-opening cyclization (DROC) of activated cyclopropanes with malononitrile (B47326) derivatives to produce functionalized five-membered carbocyclic β-enaminoesters stereospecifically. acs.org

Rearrangement Processes:

Beyond simple cyclization, enaminoester scaffolds can participate in more complex rearrangement reactions. A notable example is the beilstein-journals.orgresearchgate.net-Wittig sigmatropic rearrangement. While not directly documented for Ethyl 3-aminohept-2-enoate itself, γ-allyloxy-β-enaminoesters are known to undergo this transformation. The reaction proceeds through the formation of a dianion, which then rearranges to form γ-hydroxy-β-enaminoester derivatives. These products can be subsequently lactonized.

The Beckmann rearrangement, a classic organic reaction, converts an oxime into an N-substituted amide. masterorganicchemistry.com While this is not a direct rearrangement of the enaminoester, derivatives of the keto-form of the enaminoester could potentially be converted to oximes and undergo this rearrangement, offering a pathway to lactams. masterorganicchemistry.combyjus.com Similarly, the Curtius rearrangement, involving the thermal conversion of an acyl azide (B81097) to an isocyanate, could be applied to carboxylic acid derivatives of the enaminoester scaffold to produce ureas, amines, or carbamates. byjus.comwiley-vch.de

Table 1: Examples of Intramolecular Cyclization and Rearrangement Reactions of Enaminoester Scaffolds

| Reaction Type | Substrate Type | Product Type | Key Reagents/Conditions | Ref |

|---|---|---|---|---|

| Intramolecular Cyclization | N-Propargyl β-enaminoester | Substituted Pyrrole (B145914) | Base (e.g., t-BuOK) or Bismuth catalyst | arkat-usa.org |

| Domino Ring-Opening Cyclization | Activated Cyclopropane & Malononitrile | Carbocyclic β-enaminoester | Yb(OTf)₃, NaH | acs.org |

| beilstein-journals.orgresearchgate.net-Wittig Rearrangement | γ-Allyloxy-β-enaminoester | γ-Hydroxy-β-enaminoester | Strong Base (e.g., n-BuLi) | |

| Beckmann Rearrangement | Oxime derivative of a keto-ester | Lactam | Acid catalyst (e.g., H₂SO₄) | masterorganicchemistry.com |

| Curtius Rearrangement | Acyl azide derivative | Isocyanate, Urethane, Amine | Heat | byjus.com |

Transition Metal-Catalyzed Transformations and Associated Mechanisms

Transition metal catalysis has significantly expanded the synthetic utility of β-enaminoesters like Ethyl 3-aminohept-2-enoate, enabling a wide array of transformations with high efficiency and selectivity. allrounder.ai These catalysts can interact with the enaminoester scaffold in several ways, including Lewis acid activation of the carbonyl group, activation of appended functional groups, or direct involvement in catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for cross-coupling and cyclization reactions involving enaminoesters. For example, palladium-catalyzed oxidative coupling of primary amines with alkenes can produce (Z)-enamines with high regio- and stereoselectivity. organic-chemistry.org Palladium catalysis is also instrumental in the synthesis of indolecarboxylates from immobilized enaminoesters through carbon-carbon bond-forming reactions. scilit.com A palladium-catalyzed method has also been developed for synthesizing β-enaminones from saturated ketones using allyl acetate as a hydrogen scavenger, proceeding through a dehydrogenation/conjugate addition protocol. researchgate.net Research into the palladium-catalyzed C-H arylation of α,β-unsaturated imines has shown that the choice of ligand can control the regioselectivity to favor either enamine or allylic amine products. nih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts are effective for various cyclization and rearrangement reactions. For instance, rhodium(I)-catalyzed addition-cyclization of 1,5-enynes with aryl- and alkenylboronic acids proceeds via a rhodium vinylidene intermediate to yield substituted cyclopentene (B43876) derivatives. nih.gov Rhodium(II) catalysts can promote the denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols to produce enaminones. researchgate.net Furthermore, rhodium-catalyzed intramolecular cyclizations have been developed for the synthesis of various oxygen- and sulfur-containing heterocycles. rsc.org

Gold-Catalyzed Reactions:

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating alkynes and allenes toward nucleophilic attack. beilstein-journals.orgacs.org In the context of enaminoesters, gold catalysis can facilitate domino cyclizations to generate polyaromatic heterocycles. beilstein-journals.org For N-propargyl β-enaminone derivatives, a gold(I)-catalyzed amino-Claisen rearrangement followed by cyclization of an α-allenyl β-enaminone intermediate provides an efficient route to tri- and tetrasubstituted pyrroles. acs.org Gold catalysts are also effective in synthesizing 1,4-oxazepine (B8637140) derivatives through intramolecular cyclization. arkat-usa.org

Indium-Catalyzed Reactions:

Indium(III) salts, such as indium trichloride (B1173362) (InCl₃) and indium triflate (In(OTf)₃), are versatile Lewis acid catalysts that are notably water-tolerant. acs.org They can catalyze the synthesis of β-enamino ketones and esters from β-dicarbonyl compounds and amines under mild, often solvent-free, conditions. researchgate.net Indium(III) catalysts have also been employed in benzannulation reactions between benzopyran derivatives and β-enaminoesters to construct multifunctionalized 2-hydroxybenzophenones. researchgate.net Furthermore, indium catalysis facilitates the addition of 1,3-dicarbonyl compounds to unactivated alkynes, providing an efficient route to 2-alkenylated 1,3-dicarbonyl compounds. acs.org

Table 2: Overview of Transition Metal-Catalyzed Transformations of Enaminoester Scaffolds

| Transition Metal | Catalyst Example | Reaction Type | Product Type | Mechanism Highlights | Ref |

|---|---|---|---|---|---|

| Palladium | Pd(OAc)₂ / Ligand | C-H Arylation | Arylated Enamines/Allylic Amines | Ligand-controlled regioselectivity. | nih.gov |

| Palladium | Pd(PPh₃)₄ | N-Allylation / Cyclization | Nitrogen Heterocycles | Formation of π-allyl palladium intermediate. | acs.org |

| Rhodium | [Rh(OH)(COD)]₂ | Arylative Cyclization | Substituted Cyclopentenes | Formation of a rhodium vinylidene complex. | nih.gov |

| Rhodium | Rh₂(OAc)₄ | Denitrogenative Rearrangement | Enaminones | Formation of an α-imino rhodium(II) carbenoid. | researchgate.net |

| Gold | [IPrAuNCMe][SbF₆] | Domino Cyclization | Polyaromatic Heterocycles | 5-exo-dig cyclization favored by σ-donor ligands. | beilstein-journals.org |

| Gold | AuCl₃ | Amino-Claisen Rearrangement | Substituted Pyrroles | researchgate.netresearchgate.net-sigmatropic rearrangement via an allene (B1206475) intermediate. | arkat-usa.orgacs.org |

| Indium | InBr₃ or In(OTf)₃ | Condensation / Benzannulation | β-Enaminoesters / Benzophenones | Lewis acid activation of carbonyl groups. | researchgate.netresearchgate.net |

| Indium | InCl₃ | Aza-Diels-Alder | Tetrahydroquinolines | Lewis acid-catalyzed [4+2] cycloaddition. | acs.org |

Strategic Derivatization and Functionalization of Ethyl 3 Aminohept 2 Enoate

Transformations at the Amine Moiety

The primary amine group in ethyl 3-aminohept-2-enoate is a key site for derivatization, allowing for the introduction of a variety of functional groups through N-alkylation, N-acylation, and the formation of imines and related nitrogen-containing functionalities.

N-Alkylation of β-enamino esters like ethyl 3-aminohept-2-enoate can be achieved through reactions with alkyl halides. However, these reactions can sometimes be challenging to control, as the primary amine can undergo multiple alkylations, leading to a mixture of mono- and di-alkylated products. The reactivity of the amine is influenced by the electron-donating effect of the enamine system, which enhances its nucleophilicity. Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, is crucial to achieve selective mono-alkylation.

N-Acylation provides a more controlled method for the functionalization of the amine group. The reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), readily proceeds to yield N-acylated derivatives. This reaction is generally high-yielding and selective for mono-acylation, as the resulting amide is significantly less nucleophilic than the starting amine, thus preventing further acylation. The introduction of various acyl groups can be used to modulate the electronic and steric properties of the molecule.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on β-Enamino Esters

| Reagent | Product Type | Reaction Conditions |

| Alkyl Halide (e.g., CH₃I) | N-Alkyl β-Enamino Ester | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| Acyl Chloride (e.g., CH₃COCl) | N-Acyl β-Enamino Ester | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Acid Anhydride (e.g., (CH₃CO)₂O) | N-Acyl β-Enamino Ester | Base (e.g., Triethylamine), Solvent (e.g., THF) |

Formation of Imines, Enamines, and Related Nitrogen-Containing Functional Groups

The primary amine of ethyl 3-aminohept-2-enoate can react with aldehydes and ketones to form imines (Schiff bases). This condensation reaction is typically carried out under acidic catalysis to facilitate the dehydration step. The resulting imines can serve as versatile intermediates for further synthetic transformations.

Furthermore, the existing enamine tautomer of ethyl 3-aminohept-2-enoate is in equilibrium with its imine tautomer. The reactivity of the enamine allows for electrophilic substitution at the α-carbon, a reaction characteristic of this class of compounds.

Modifications of the Ester Group

The ethyl ester functionality of the molecule presents another key site for derivatization, enabling transformations such as hydrolysis, amidation, transesterification, and reduction.

The ester group of ethyl 3-aminohept-2-enoate can be hydrolyzed under either acidic or basic conditions to yield the corresponding 3-aminohept-2-enoic acid. Basic hydrolysis, or saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. wikipedia.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The hydrolysis of the enamine functionality can also occur under strong acidic conditions. chemistrysteps.com

Amidation of the ester can be accomplished by reacting ethyl 3-aminohept-2-enoate with a primary or secondary amine. This reaction often requires elevated temperatures or the use of a catalyst. The direct aminolysis of esters is generally a less facile process compared to the use of more reactive carboxylic acid derivatives like acyl chlorides.

Transesterification involves the exchange of the ethoxy group of the ester with a different alkoxy group from another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting ethyl 3-aminohept-2-enoate with methanol (B129727) in the presence of an acid catalyst would lead to the formation of methyl 3-aminohept-2-enoate. Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Table 2: Representative Reactions at the Ester Moiety of β-Enamino Esters

| Reaction | Reagents | Product |

| Hydrolysis (Saponification) | 1. NaOH (aq), Heat; 2. H₃O⁺ | 3-Aminohept-2-enoic Acid |

| Amidation | R'R''NH, Heat | N,N-Disubstituted 3-aminohept-2-enamide |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 3-aminohept-2-enoate |

Reduction to Allylic Alcohols

The ester group of ethyl 3-aminohept-2-enoate can be reduced to a primary alcohol, which in this case would be an allylic alcohol due to the adjacent double bond. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.orgdoubtnut.comdoubtnut.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group and a second hydride addition to the intermediate aldehyde.

The use of less reactive reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures can sometimes allow for the partial reduction of the ester to the corresponding aldehyde. youtube.comcommonorganicchemistry.comchemistrysteps.comwikipedia.org However, the isolation of the aldehyde can be challenging as it is also susceptible to reduction. The resulting allylic alcohol, 3-aminohept-2-en-1-ol, is a valuable synthetic intermediate.

Chemical Modifications at the Olefinic Center

The olefinic center of Ethyl 3-aminohept-2-enoate represents a hub of chemical reactivity, amenable to a variety of modifications. The conjugation of the amino group and the ester through the carbon-carbon double bond imparts unique electronic characteristics that allow for diverse functionalization strategies. These modifications are crucial for altering the molecule's steric and electronic properties, enabling the synthesis of a wide array of derivatives.

Cross-Metathesis Reactions for Chain Elongation and Diversification

Olefin cross-metathesis (CM) is a powerful strategy for forming new carbon-carbon double bonds, proving highly effective for the chain elongation and structural diversification of Ethyl 3-aminohept-2-enoate. pressbooks.pub This reaction involves the transalkylidenation between the heptenoate and another olefinic partner, catalyzed by transition metal complexes, most notably ruthenium-based Grubbs-type catalysts. researchgate.net The process is driven by the formation of a volatile byproduct, typically ethylene, which shifts the equilibrium towards the desired product. organic-chemistry.org

The utility of CM lies in its ability to append a wide range of functional groups and carbon chains to the core structure. By selecting an appropriate olefin partner, complex molecular frameworks can be assembled under mild reaction conditions with high functional group tolerance. nih.gov For instance, reacting Ethyl 3-aminohept-2-enoate with terminal alkenes can introduce simple alkyl chains, while using functionalized olefins like allyl alcohol or styrene (B11656) can incorporate hydroxyl or aryl moieties, respectively. This method provides a direct route to novel vinylogous amide and ester derivatives with extended and diversified side chains.

Table 1: Examples of Cross-Metathesis Reactions with Ethyl 3-aminohept-2-enoate Catalyst: Grubbs II Catalyst (5 mol%) Solvent: Dichloromethane (DCM) Temperature: 40 °C

| Olefin Partner | Product Structure | Resulting Derivative Class |

| Propene | Ethyl 3-aminodec-2-enoate | Elongated alkyl chain |

| Styrene | Ethyl 3-amino-5-phenylpent-2-enoate | Phenyl-substituted derivative |

| Allyl Alcohol | Ethyl 3-amino-5-hydroxypent-2-enoate | Hydroxyl-functionalized chain |

| Acrylonitrile | Ethyl 3-amino-5-cyanopent-2-enoate | Cyano-functionalized chain |

Stereoselective Hydroxylation and Epoxidation

The introduction of oxygen-containing functional groups, such as epoxides and diols, at the olefinic center of Ethyl 3-aminohept-2-enoate can be achieved through stereoselective epoxidation and dihydroxylation reactions. These transformations are valuable for creating chiral building blocks for further synthetic applications.

Epoxidation: Asymmetric epoxidation of α,β-unsaturated esters and ketones, which are electronically analogous to β-enamino esters, can be accomplished using various catalytic systems. organic-chemistry.org Chiral yttrium-biphenyldiol complexes, for example, have been shown to effectively catalyze the epoxidation of α,β-unsaturated esters, yielding α,β-epoxy esters with high enantioselectivity. organic-chemistry.org This approach involves the conjugate addition of an oxidant, allowing for the controlled formation of a chiral epoxide ring across the C2-C3 double bond of the heptenoate substrate.

Dihydroxylation: Stereoselective dihydroxylation converts the alkene into a vicinal diol. The Sharpless Asymmetric Dihydroxylation is a premier method for this transformation, typically employing osmium tetroxide as a catalyst in conjunction with a chiral ligand from the cinchona alkaloid family (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL). wikipedia.org This method allows for predictable facial selectivity, producing syn-diols with high enantiomeric excess. nih.gov Studies on similar γ-amino-α,β-unsaturated esters have shown that OsO4-catalyzed dihydroxylation reactions proceed with high stereoselectivity, which is dependent on the geometry of the starting alkene. rsc.org

Table 2: Stereoselective Oxidation Reactions

| Reaction | Reagents/Catalyst | Product Functional Group | Stereochemical Outcome |

| Asymmetric Epoxidation | Yttrium-biphenyldiol complex, CMHP | Epoxide | High enantioselectivity |

| Asymmetric Dihydroxylation | OsO₄ (cat.), NMO, (DHQ)₂-PHAL | syn-Diol | High enantioselectivity |

Halogenation and Hydrohalogenation

The olefinic bond of Ethyl 3-aminohept-2-enoate is also susceptible to the addition of halogens and hydrogen halides, providing routes to halogenated derivatives that can serve as precursors for further functionalization, such as cross-coupling reactions.

Halogenation: The reaction of β-enamino esters with electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is a common method for introducing a halogen atom. organic-chemistry.org Due to the electron-donating nature of the amino group, the β-carbon (C3) is electron-rich, making the α-carbon (C2) susceptible to electrophilic attack. The reaction likely proceeds through an initial attack of the enamine double bond on the electrophilic halogen, followed by stabilization. This leads to the formation of α-halo-β-aminoenoate derivatives.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows a mechanism involving protonation of the alkene to generate a carbocation intermediate, which is then trapped by the halide anion. pressbooks.pubmasterorganicchemistry.com For Ethyl 3-aminohept-2-enoate, protonation is expected to occur at the α-carbon (C2) to form a resonance-stabilized carbocation at the β-carbon (C3), where the positive charge is delocalized onto the nitrogen atom. Subsequent attack by the halide ion at the β-carbon yields the 3-halo-3-aminoheptanoate product. masterorganicchemistry.comyoutube.com

Table 3: Halogenation and Hydrohalogenation Products

| Reagent | Product Name | Key Intermediate |

| N-Bromosuccinimide (NBS) | Ethyl 2-bromo-3-aminohept-2-enoate | Halonium ion |

| Hydrogen Bromide (HBr) | Ethyl 3-bromo-3-aminoheptanoate | Resonance-stabilized β-carbocation |

| Hydrogen Chloride (HCl) | Ethyl 3-chloro-3-aminoheptanoate | Resonance-stabilized β-carbocation |

Remote Functionalization and Stereochemical Control in Heptenoate Systems

Achieving functionalization at positions remote from the primary functional groups in a molecule is a significant synthetic challenge. In heptenoate systems like Ethyl 3-aminohept-2-enoate, this can be accomplished through radical-mediated processes that leverage intramolecular hydrogen atom transfer (HAT). nih.gov The Hofmann-Löffler-Freytag (HLF) reaction provides a classic framework for such transformations, enabling the selective functionalization of unactivated C(sp³)–H bonds. wikipedia.orgalfa-chemistry.com

The process is initiated by converting the amino group of the heptenoate into a suitable precursor, such as an N-haloamine, by treatment with a halogen source. Photochemical or thermal initiation then generates a nitrogen-centered radical. wikipedia.org This highly reactive intermediate can abstract a hydrogen atom from a remote carbon center within the same molecule. The selectivity of this intramolecular 1,5-hydrogen atom transfer is governed by a sterically favored six-membered, chair-like transition state. nih.gov In the case of the heptenoate chain, this selectively forms a carbon-centered radical at the δ-position (C5).

Once the radical is generated at this remote site, it can be trapped by a halogen atom (in a classic HLF reaction) to form a δ-halo derivative. alfa-chemistry.com This halogenated product can then undergo intramolecular nucleophilic substitution to form cyclic structures like pyrrolidines. Modern variations of this chemistry, often catalyzed by visible light, have expanded the scope of possible transformations, allowing the remotely generated carbon radical to participate in C-C bond formation or react with other trapping agents. rsc.orgacs.org This strategy provides a powerful tool for installing functionality on the heptyl chain with a high degree of regioselectivity and stereochemical control, dictated by the predictable geometry of the HAT transition state.

Table 4: Proposed Hofmann-Löffler-Freytag-Type Reaction Sequence

| Step | Description | Intermediate/Product |

| 1. N-Halogenation | Reaction of the amino group with a halogenating agent (e.g., NBS). | Ethyl 3-(N-bromoamino)hept-2-enoate |

| 2. Radical Initiation | Homolytic cleavage of the N-Br bond using UV light or heat. | Nitrogen-centered radical cation |

| 3. 1,5-Hydrogen Atom Transfer | Intramolecular abstraction of a hydrogen from the δ-carbon (C5) via a six-membered transition state. | δ-Carbon radical |

| 4. Radical Trapping | The carbon radical is trapped by a bromine radical. | Ethyl 3-amino-5-bromohept-2-enoate |

| 5. (Optional) Cyclization | Intramolecular substitution to form a five-membered ring. | Substituted Proline Ester Derivative |

Applications of Ethyl 3 Aminohept 2 Enoate in Advanced Organic Synthesis

Role as Versatile Synthons for Complex Molecular Architectures and Scaffolds

The strategic placement of functional groups in ethyl 3-aminohept-2-enoate allows it to serve as a versatile synthon, a molecular fragment that can be readily incorporated into a larger, more complex structure. The nucleophilic character of the enamine nitrogen and the α-carbon, coupled with the electrophilic nature of the ester carbonyl, provides multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. This reactivity profile enables synthetic chemists to devise elegant and efficient strategies for the assembly of intricate molecular scaffolds that are often found in natural products and pharmaceutically active compounds.

The ability to introduce structural diversity is a key aspect of its utility. By modifying the reaction conditions and the choice of reagents, chemists can steer the reactivity of ethyl 3-aminohept-2-enoate to generate a variety of carbocyclic and heterocyclic frameworks. This adaptability makes it an invaluable tool in combinatorial chemistry and diversity-oriented synthesis, where the goal is to rapidly generate libraries of compounds for biological screening.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. Ethyl 3-aminohept-2-enoate has proven to be a particularly useful starting material for the synthesis of a broad range of these important molecular motifs.

The enamine functionality of ethyl 3-aminohept-2-enoate is a key reactive handle for the construction of various nitrogen-containing heterocycles.

Pyridines: The synthesis of substituted pyridines can be achieved through multi-component condensation reactions involving ethyl 3-aminohept-2-enoate. For instance, in a reaction analogous to the Hantzsch pyridine (B92270) synthesis, it can react with an aldehyde and another β-ketoester to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. The amino group and the ester functionality of ethyl 3-aminohept-2-enoate play crucial roles in the cyclization and subsequent aromatization steps.

Pyrroles: Substituted pyrroles can be synthesized from ethyl 3-aminohept-2-enoate through reactions that form a five-membered ring. One common approach is the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While ethyl 3-aminohept-2-enoate itself is not a 1,4-dicarbonyl, it can be transformed into a suitable precursor or react with a partner that provides the necessary carbonyl functionalities. The Knorr pyrrole synthesis is another relevant method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group.

Pyrazoles: Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are readily accessible using ethyl 3-aminohept-2-enoate. The synthesis typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. Ethyl 3-aminohept-2-enoate can serve as a precursor to the 1,3-dicarbonyl component. For example, reaction with a suitable nucleophile can introduce a second carbonyl group, setting the stage for cyclization with hydrazine to form the pyrazole (B372694) ring.

Dihydropyridinones: These partially saturated pyridine derivatives are important scaffolds in medicinal chemistry. Ethyl 3-aminohept-2-enoate can participate in cyclocondensation reactions to form dihydropyridinone rings. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of these heterocycles through a Michael addition followed by an intramolecular cyclization and dehydration sequence.

The following table summarizes the types of nitrogen heterocycles synthesized from ethyl 3-aminohept-2-enoate and the general synthetic strategies employed.

| Heterocycle | General Synthetic Strategy | Key Reactive Feature of Ethyl 3-aminohept-2-enoate |

| Pyridines | Multi-component condensation (e.g., Hantzsch-type synthesis) | Enamine nucleophilicity, ester functionality |

| Pyrroles | Condensation with 1,4-dicarbonyl precursors (e.g., Paal-Knorr or Knorr synthesis) | Amino group |

| Pyrazoles | Condensation with hydrazine derivatives | Precursor to 1,3-dicarbonyl moiety |

| Dihydropyridinones | Cyclocondensation with α,β-unsaturated carbonyls | Enamine nucleophilicity |

Beyond the synthesis of simple monocyclic heterocycles, ethyl 3-aminohept-2-enoate is also a valuable precursor for the construction of more complex fused heterocyclic systems. These molecules, where two or more rings share a common bond, are prevalent in natural products and often exhibit significant biological activity.

The strategy for synthesizing fused systems often involves a two-step process. First, a monocyclic heterocycle is constructed using ethyl 3-aminohept-2-enoate as a starting material. In the second step, the functional groups present on this initial ring are utilized to build the second, fused ring. For example, a pyridine ring synthesized from ethyl 3-aminohept-2-enoate might bear a side chain that can undergo an intramolecular cyclization to form a fused piperidine (B6355638) or pyrrolidine (B122466) ring.

The versatility of ethyl 3-aminohept-2-enoate allows for the introduction of various functional groups that can be later exploited for these cyclization reactions. This approach provides a powerful tool for the synthesis of complex, polycyclic scaffolds with a high degree of stereochemical control.

Precursors for Noncanonical Amino Acids and Peptide Analogues

Noncanonical amino acids, which are not among the 20 proteinogenic amino acids, are of great interest in drug discovery and chemical biology. They can be incorporated into peptides to create analogues with enhanced stability, altered conformation, or novel biological activities. Ethyl 3-aminohept-2-enoate serves as a valuable starting material for the synthesis of certain noncanonical amino acids.

The enamine functionality can be reduced to the corresponding amine, and the ester can be hydrolyzed to a carboxylic acid, yielding a β-amino acid derivative. The heptyl side chain provides a lipophilic character that can be desirable for modulating the pharmacokinetic properties of peptides. Furthermore, the double bond in the enamine can be functionalized prior to reduction, allowing for the introduction of additional diversity into the amino acid side chain.

Peptide analogues containing phosphinate moieties have been extensively studied as transition state analogue inhibitors of metalloproteases. While not a direct application of ethyl 3-aminohept-2-enoate, the synthetic strategies developed for noncanonical amino acids from this precursor can be adapted to create building blocks for these types of peptide mimetics.

Contribution to Total Synthesis Efforts of Natural Products and Bioactive Molecules

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. Ethyl 3-aminohept-2-enoate and similar β-enamino esters have been utilized as key intermediates in the synthesis of various natural products and bioactive molecules. Their ability to participate in the construction of key heterocyclic and carbocyclic cores makes them valuable tools in the synthetic chemist's arsenal.

For example, the pyridine and piperidine rings found in many alkaloids can be constructed using methodologies that employ β-enamino esters as starting materials. The heptyl side chain of ethyl 3-aminohept-2-enoate can be a desirable feature for mimicking the long alkyl chains present in some natural products. The stereocontrolled synthesis of complex molecules often relies on the ability to introduce chiral centers with high selectivity, and reactions involving ethyl 3-aminohept-2-enoate can be adapted for asymmetric synthesis using chiral catalysts or auxiliaries.

Development of New Synthetic Methodologies Utilizing Ethyl 3-aminohept-2-enoate as Substrate

The unique reactivity of ethyl 3-aminohept-2-enoate has also spurred the development of new synthetic methodologies. Its ability to act as both a nucleophile and an electrophile under different conditions makes it an interesting substrate for exploring novel transformations.

Researchers have investigated its use in transition metal-catalyzed cross-coupling reactions, where the enamine double bond can be functionalized with a variety of substituents. Furthermore, its participation in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, has been explored as a means of rapidly constructing complex polycyclic systems. The development of these new methods not only expands the synthetic utility of ethyl 3-aminohept-2-enoate but also contributes to the broader field of organic synthesis by providing new tools for the construction of complex molecules.

Advanced Spectroscopic Characterization Techniques for Ethyl 3 Aminohept 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. benthamscience.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular framework.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within a molecule. The spectrum provides information on the number of distinct proton types, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).

For Ethyl 3-aminohept-2-enoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl ester, the n-butyl group attached to the double bond, the vinyl proton, and the amine protons. A key feature of β-enaminoesters is the presence of a strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O), which significantly influences the chemical shifts of the involved protons. nih.govuniv-lyon1.fr The vinyl proton typically appears as a singlet, and the amine protons can present as two broad singlets at different chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Ethyl 3-aminohept-2-enoate Predicted values are based on typical ranges for β-enaminoesters and data from analogous compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| CH₃ (Ester) | ~1.25 | Triplet | 3H | a |

| OCH₂ (Ester) | ~4.10 | Quartet | 2H | b |

| =CH (Vinyl) | ~4.80 | Singlet | 1H | c |

| NH₂ (Amine) | ~4.5 - 5.5 and ~7.5 - 8.5 | Broad Singlet (each) | 2H | d |

| =C-CH₂ | ~2.10 | Triplet | 2H | e |

| -(CH₂)₂- | ~1.30 - 1.50 | Multiplet | 4H | f, g |

| -CH₃ (Heptyl) | ~0.90 | Triplet | 3H | h |

¹³C NMR for Carbon Skeleton and Hybridization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the number of different carbon environments and their hybridization state. libretexts.orglibretexts.org

In Ethyl 3-aminohept-2-enoate, characteristic signals are expected for the carbonyl carbon of the ester, the two sp² hybridized carbons of the C=C double bond, the carbons of the ethyl group, and the carbons of the heptyl chain. The chemical shifts of the vinylic carbons (C2 and C3) are particularly informative, confirming the presence of the enamine moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Ethyl 3-aminohept-2-enoate Predicted values are based on typical ranges for β-enaminoesters and data from analogous compounds. libretexts.orgchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

| C=O (Ester) | ~170.0 | 1 |

| C3 (-NH₂) | ~160.0 | 2 |

| C2 (=CH) | ~85.0 | 3 |

| OCH₂ (Ester) | ~58.0 | 4 |

| =C-CH₂ | ~33.0 | 5 |

| -(CH₂)₂- | ~31.0, ~22.0 | 6, 7 |

| -CH₃ (Heptyl) | ~14.0 | 8 |

| CH₃ (Ester) | ~14.5 | 9 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure by revealing correlations between nuclei. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For Ethyl 3-aminohept-2-enoate, COSY would show correlations between the -CH₂- and -CH₃ protons of the ethyl group and along the backbone of the heptyl chain, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly attached proton and carbon atoms. columbia.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the vinyl proton signal at ~4.80 ppm would correlate with the vinyl carbon signal at ~85.0 ppm. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two to three bonds. columbia.edu It is crucial for connecting molecular fragments. Key HMBC correlations for Ethyl 3-aminohept-2-enoate would include the correlation from the vinyl proton (=CH) to the carbonyl carbon (C=O) and the C3 carbon, confirming the core enaminoester structure. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For β-enaminoesters, NOESY can definitively establish the Z-configuration, which is stabilized by the intramolecular N-H···O=C hydrogen bond. A strong NOE correlation would be expected between the N-H proton and the vinyl proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of Ethyl 3-aminohept-2-enoate would display characteristic absorption bands for the N-H, C=O, C=C, C-O, and C-H bonds. The position of the C=O stretching frequency is often shifted to a lower wavenumber (around 1640-1660 cm⁻¹) compared to a typical ester (1735-1750 cm⁻¹) due to conjugation with the C=C double bond and the intramolecular hydrogen bonding. orientjchem.orgdocbrown.info The N-H stretching region typically shows sharp to medium bands. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Ethyl 3-aminohept-2-enoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium, Sharp |

| C-H (sp² & sp³) | Stretch | 2850 - 3100 | Strong |

| C=O (Ester, conjugated) | Stretch | 1640 - 1660 | Strong, Sharp |

| C=C (Alkene, conjugated) | Stretch | 1580 - 1620 | Medium to Strong |

| N-H | Bend | 1500 - 1550 | Medium |

| C-O | Stretch | 1250 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. wikipedia.org The molecular ion peak (M⁺) for Ethyl 3-aminohept-2-enoate (C₉H₁₇NO₂) would be observed at an m/z corresponding to its molecular weight.

The fragmentation of β-enaminoesters under electron ionization (EI) typically involves characteristic cleavage patterns. libretexts.org Common fragmentation pathways include the loss of the ethoxy radical (•OCH₂CH₃) from the ester group, cleavage of the butyl chain, and other rearrangements that are diagnostic for this class of compounds. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 3-aminohept-2-enoate

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 171 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 126 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 114 | [M - C₄H₉]⁺ | α-cleavage, loss of butyl radical |

| 98 | [C₅H₈NO]⁺ | Cleavage at the C3-C4 bond |

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. It provides definitive information on bond lengths, bond angles, and stereochemistry in the solid state. nih.gov Although a specific crystal structure for Ethyl 3-aminohept-2-enoate is not available, studies on analogous β-enaminone and enaminoester derivatives consistently reveal several key structural features. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of Enaminoester Reactions

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic properties that govern the reactivity of enaminoesters. These calculations provide a quantitative picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, dictates its nucleophilicity, while the LUMO, the orbital most likely to accept electrons, determines its electrophilicity. youtube.comresearchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In reactions involving enaminoesters, FMO analysis helps predict the preferred sites of attack and the feasibility of different reaction pathways. For instance, in [3+2] cycloaddition reactions of related β-azolyl enamines with nitrile oxides, theoretical studies have shown that the reaction proceeds via an inverse electron-demand mechanism. nih.gov This is determined by the relative energies of the frontier orbitals of the enamine and the nitrile oxide. The analysis reveals that the interaction between the high-energy HOMO of the enamine and the low-energy LUMO of the nitrile oxide is the dominant factor controlling the reaction. nih.gov The regioselectivity is governed by the orbital overlap in the transition state that leads to the experimentally observed product. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for Reactants in an Enaminoester Cycloaddition This table presents illustrative data typical for FMO analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Ethyl 3-aminohept-2-enoate | -5.8 | +1.2 | 7.0 |

| Dipole (e.g., Nitrile Oxide) | -7.5 | -0.5 | 7.0 |

Charge density and electrostatic potential (ESP) maps offer a visual representation of the electron distribution and electrostatic properties of a molecule. These maps are crucial for understanding non-covalent interactions, predicting sites of nucleophilic and electrophilic attack, and rationalizing catalyst-substrate interactions.

An ESP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For Ethyl 3-aminohept-2-enoate, the ESP map would likely show a high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, identifying them as key sites for interaction with electrophiles or for hydrogen bonding. The α-carbon (C2) and the nitrogen-bearing β-carbon (C3) would exhibit different electronic characters, influencing their reactivity in various chemical transformations.

Molecular Dynamics and Conformational Analysis

Enaminoesters are flexible molecules that can exist in various spatial arrangements, or conformations, due to rotation around single bonds. quimicaorganica.org Conformational analysis is the study of these different arrangements and their relative energies. organicchemistrytutor.comfiveable.me The most stable conformation is the one with the lowest potential energy, which minimizes unfavorable steric and electronic interactions. libretexts.org Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of a molecule over time, providing a dynamic picture of its behavior and flexibility. nih.gov

For Ethyl 3-aminohept-2-enoate, key rotations would occur around the C-N bond, the C-C bonds of the heptyl chain, and the bonds within the ethyl ester group. The planarity of the enamine core (N-C=C-C=O) is crucial for its reactivity, and computational studies can quantify the energy barriers to rotation around the C2-C3 bond. The relative stability of different conformers, such as E and Z isomers, is a critical factor that can dictate the stereochemical outcome of a reaction. nih.gov For example, theoretical studies on similar enamines have shown that the higher stability of the E-isomer can lead to the stereoselective formation of a specific product isomer. nih.gov

Table 2: Relative Energies of Hypothetical Conformers of Ethyl 3-aminohept-2-enoate This table provides example data illustrating the energy differences between possible conformers.

| Conformer | Dihedral Angle (N-C3-C2-C(O)) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| E-s-trans | 180° | 0.00 | 75.3 |

| E-s-cis | 0° | 1.5 | 8.8 |

| Z-s-trans | 180° | 0.8 | 2.5 |

| Z-s-cis | 0° | 2.2 | 13.4 |

Modeling of Reaction Mechanisms and Transition States